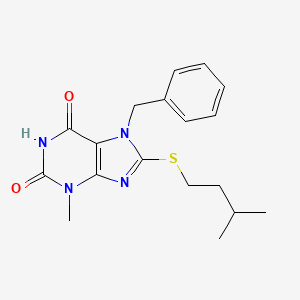

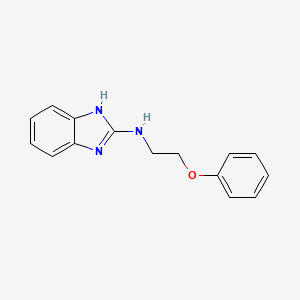

7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase (MEK) enzyme, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. PD98059 has been used to investigate the role of MAPK signaling pathways in various biological processes, including cancer, inflammation, and neurodegenerative diseases.

Applications De Recherche Scientifique

Synthesis and Protective Group Strategies

One study outlines the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. The method involves the synthesis of bromo- and amino-substituted purine diones using thietanyl as a protecting group, followed by alkylation and oxidation processes to yield the target compounds. This approach is noted for its mild conditions and straightforward execution, highlighting its usefulness in synthesizing purine dione derivatives with specific substituent patterns (Khaliullin & Shabalina, 2020).

Biological Activity and Drug Design

Another research avenue involves the exploration of purine-2,6-dione derivatives as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating their potential in treating neurological disorders. A study detailing the synthesis and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated that these compounds could possess antidepressant and anxiolytic properties, offering a basis for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).

Chemotherapeutic Applications

The design, molecular modeling, and synthesis of purine-diones and pyridopyrimidine-diones have been investigated for their anticancer activity. A study reported the synthesis of olomoucine analogs and their evaluation against the human breast cancer cell line MCF-7. This work underscores the anticancer potential of purine-dione derivatives, positioning them as candidates for further pharmacological exploration (Hayallah, 2017).

Marine Natural Products

Research into marine natural products has led to the isolation of purine alkaloids from the South China Sea gorgonian Subergorgia suberosa. Four new purine alkaloids were identified, displaying weak cytotoxicity against human cancer cell lines, suggesting the marine environment as a rich source of biologically active purine derivatives (Qi, Zhang, & Huang, 2008).

Propriétés

IUPAC Name |

7-benzyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12(2)9-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAXPMDOAQPNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)

![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)

![{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2729919.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)